N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide
Beschreibung
The compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide is a pyrazolo-pyrimidine derivative with a molecular formula of C23H17ClFN7O2 and a molecular weight of 477.9 g/mol (inferred from its 3-chlorophenyl analog in ). Its structure features:
- A 4-chlorophenyl group attached to the pyrazolo[3,4-d]pyrimidine core.
- A 3-methyl-1H-pyrazole substituent linked to the pyrimidine ring.
- A 2-(4-fluorophenoxy)acetamide side chain, which introduces both fluorine and ether functionalities.
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN7O2/c1-14-10-20(29-21(33)12-34-18-8-4-16(25)5-9-18)32(30-14)23-19-11-28-31(22(19)26-13-27-23)17-6-2-15(24)3-7-17/h2-11,13H,12H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFFILASFKQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This indicates that the compound has potential as an antitumor agent.
Biochemische Analyse
Biochemical Properties
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Notably, it acts as an inhibitor of Akt kinases, which are critical regulators of cell survival and proliferation. The compound binds to the ATP-binding site of Akt kinases, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell growth and survival, making it a promising candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by blocking the Akt signaling pathway. This leads to a reduction in cell survival and an increase in programmed cell death. Additionally, the compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. These cellular effects highlight the potential of this compound as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of Akt kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, such as mTOR and GSK-3β, which are involved in cell growth and survival pathways. By blocking these pathways, the compound effectively halts cancer cell proliferation and induces apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of Akt kinase activity and prolonged anti-proliferative effects in cancer cells. These findings suggest that the compound maintains its efficacy over time, making it a viable candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver. It undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the urine. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of specific metabolites, which may have implications for its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on Akt kinases. Additionally, the compound’s distribution within tissues is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its intracellular targets effectively.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with Akt kinases and other signaling molecules. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles within the cell. This subcellular targeting is essential for the compound’s ability to modulate cellular signaling pathways and exert its therapeutic effects.
Biologische Aktivität
The compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H17ClFN7O , with a molecular weight of approximately 445.87 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Structural Features
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents :
- 4-chlorophenyl group
- 3-methyl-1H-pyrazol-5-yl group
- 4-fluorophenoxy group
- Functional Groups : Acetamide
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant inhibition of cancer cell growth across various cell lines.
Efficacy in Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | Data not specified | Induces apoptosis and inhibits cell migration |
| Compound 5i (related structure) | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| Compound from study by Wei et al. | A549 | 26 | Induces apoptosis |
This table summarizes the anticancer activities observed in related compounds, indicating that the compound may exhibit similar properties.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit serine-threonine kinases like p70S6K and Akt, which are pivotal in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that these compounds can induce programmed cell death in cancer cells by disrupting mitochondrial functions and activating caspases .
- Cell Cycle Arrest : The compound may cause arrest in the cell cycle at specific phases (e.g., G1/S transition), leading to reduced proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Study on Phenylpyrazolo[3,4-d]pyrimidines
A comprehensive study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives for their biological activities. Among these, certain compounds showed potent dual inhibition of EGFR and VGFR2 pathways at IC50 values ranging from 0.3 to 24 µM . This highlights the potential for developing targeted therapies based on this scaffold.
Cytotoxicity Assessment
Research conducted by Kumar et al. assessed pyrazole derivatives against multiple cancer cell lines (HepG2, HCT116). The findings indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Studies and Findings
- Inhibition of EGFR and VGFR2 : The compound has been identified as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). In vitro studies demonstrated that it exhibits IC50 values ranging from 0.3 to 24 µM against these targets, indicating significant potency against cancer cell proliferation .
- MCF-7 Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound effectively inhibited tumor growth, induced apoptosis, and suppressed cell migration. This suggests that it may be a viable candidate for further development as an anticancer therapeutic .
Kinase Inhibition
The compound's structure suggests potential activity against various kinases, particularly those involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives.
Key Structural Features
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Pyrazolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects: The 4-fluorophenoxy group in the target compound contrasts with chloroacetamide () or sulfanyl () moieties in analogs. This group likely improves water solubility due to its polar ether linkage . The 3-methyl-pyrazole substituent in the target compound is structurally similar to analogs in and , which may confer steric stability and resistance to enzymatic degradation .
Crystal Packing and Hydrogen Bonding: highlights a dihedral angle of 30.7° between pyrazole and benzene rings, with N–H⋯O hydrogen bonds forming chains. The target compound’s fluorophenoxy group may introduce additional C–H⋯F or O–H⋯N interactions, though experimental data is needed .
Key Insights:
- Amide Coupling : The target compound’s acetamide side chain suggests a nucleophilic substitution or coupling reaction, as seen in and .
- Regioselectivity : The position of chlorine (para vs. meta) in the phenyl ring ( vs. target compound) may require tailored protecting groups or catalysts during synthesis .
Vorbereitungsmethoden
Cyclization of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxamide
The core structure is prepared by reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide with urea under fusion conditions (180°C, 4 hours), yielding 1-(4-chlorophenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Chlorination of this intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux (110°C, 6 hours) produces 4,6-dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine .
Key Reaction Parameters:
Attachment of the 4-Fluorophenoxy Acetamide Side Chain
The final step involves amidation to introduce the 4-fluorophenoxy group.
Synthesis of 2-(4-Fluorophenoxy)Acetyl Chloride
2-(4-Fluorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) at 70°C for 3 hours to generate the corresponding acyl chloride.
Amidation with the Pyrazolopyrimidine Intermediate
The acyl chloride is reacted with 1-(4-chlorophenyl)-4-(3-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine in dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature. The product is purified via recrystallization from ethanol/water (3:1).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C → 25°C |
| Time | 2 hours |
| Purification | Recrystallization (EtOH/H₂O) |
| Yield | 72% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with condensation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with substituted α-chloroacetamides. For example, reactions with 2-chloro-N-(4-chlorobenzyl)acetamide under reflux conditions in polar aprotic solvents (e.g., DMF) yield intermediate pyrazole derivatives. Subsequent coupling with 4-fluorophenoxyacetic acid via nucleophilic acyl substitution completes the synthesis . Key steps include temperature control (e.g., 50°C for HCl-mediated acidification) and purification via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR spectroscopy : - and -NMR validate substituent positions and regiochemistry, particularly for distinguishing pyrazole and pyrimidine protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are employed for small-molecule refinement. For example, a 173 K dataset with an R factor of 0.031 ensures precise bond-length and angle determination .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization involves:
- Temperature gradients : Heating intermediates to 50°C in aqueous HCl improves solubility and reaction homogeneity, as shown in a step yielding 52.7% .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical parameters like reagent stoichiometry and solvent polarity .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in aryl-substitution steps .
Q. How can contradictions in crystallographic data be resolved during structural analysis?
- Multi-program validation : Cross-checking with alternative software (e.g., OLEX2) reduces systematic errors .
- High-resolution data : Collecting datasets at low temperatures (e.g., 173 K) minimizes thermal motion artifacts, improving R factor reliability .
- Complementary techniques : Pairing X-ray data with solid-state NMR or DFT calculations resolves ambiguities in electron density maps .
Q. What strategies are recommended for molecular docking and biological evaluation?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives targeting JAK2) .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and explicit solvation. Validate poses via MD simulations .
- In vitro assays : Enzymatic inhibition assays (e.g., IC determination) and cytotoxicity profiling (MTT assay) in cancer cell lines are common first steps .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution toward the desired position .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation during heterocycle functionalization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
